[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetic acid
Description
This compound features a piperazine core substituted with a benzothiadiazole sulfonyl group at the 4-position and an oxoacetic acid moiety. The benzothiadiazole group is a heteroaromatic system with sulfur and nitrogen atoms, conferring unique electronic properties. The sulfonyl linkage enhances stability and influences solubility, while the oxoacetic acid group provides a reactive site for further derivatization or biological interactions.
Properties
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S2/c17-11(12(18)19)15-4-6-16(7-5-15)23(20,21)9-3-1-2-8-10(9)14-22-13-8/h1-3H,4-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFUNGNKRDOWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.
Oxoacetic Acid Addition: Finally, the piperazinyl derivative is reacted with oxoacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiadiazole ring is known to interact with biological macromolecules, while the piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following compounds share structural similarities, primarily through the piperazine-acetic acid backbone or aromatic substituents:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Biological/Functional Relevance | Synthesis Highlights | References |
|---|---|---|---|---|---|
| 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic Acid | Benzothiadiazole sulfonyl, oxoacetic acid | Not explicitly stated | Likely roles in signaling pathways or anti-infection (inferred from benzothiadiazole’s bioactivity) | Presumed sulfonylation of piperazine followed by oxoacetic acid coupling | |
| 4-(1,3-Benzodioxol-5-yl)piperazin-1-ylacetic acid | Benzodioxol substituent | 278.26 | Unspecified, but benzodioxol groups are common in CNS-targeting drugs | Not detailed in evidence | |
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | Fluorenylmethoxycarbonyl (Fmoc) protecting group | 424.45 (calculated) | Used in peptide synthesis (Fmoc is a standard protecting group) | Synthesis involves Fmoc-protected piperazine and acetic acid coupling | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | Fluorobenzoyl, hydroxyphenyl-oxoethyl | 485.39 (calculated) | Crystallographic study; potential kinase inhibition (fluorinated aromatic systems) | Multi-step synthesis: benzoylation, deprotection, and alkylation | |
| Benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., Compound 28) | Benzoxazinone core, propanoyl-piperazine | 410.18 (HRMS) | SAR studies for enzyme inhibition (e.g., 8-oxo targets) | HCTU/DIPEA-mediated coupling; yields vary (10–81%) |
Structure-Activity Relationship (SAR) Insights
- Aromatic Substituents : Benzothiadiazole’s electron-deficient nature may favor interactions with positively charged binding pockets, unlike benzodioxol’s electron-rich system.
- Side Chain Flexibility: The oxoacetic acid group in the target compound allows for versatile derivatization (e.g., amidation, esterification), similar to the propanoyl group in benzo[b]oxazin-3(4H)-one derivatives .
- Yield Variability : Low yields in some analogs (e.g., 10% for Compound 28) suggest steric or electronic challenges during synthesis, which could apply to the target compound’s benzothiadiazole sulfonyl group .
Biological Activity
The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid is a synthetic organic molecule that combines a piperazine ring with a benzothiadiazole moiety and an oxoacetic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Structural Characteristics
The structural components of the compound can be broken down as follows:
| Component | Description |
|---|---|
| Benzothiadiazole Moiety | Known for its electronic properties and biological interactions. |
| Piperazine Ring | Commonly found in pharmacologically active compounds, enhancing binding affinity. |
| Oxoacetic Acid Group | Contributes to the compound's reactivity and potential biological effects. |
The biological activity of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid is believed to involve interactions with specific molecular targets. The benzothiadiazole moiety may modulate protein and enzyme activities, while the piperazine ring enhances binding affinity to these targets. This interaction can lead to modulation of cellular pathways, resulting in observed biological effects.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid exhibit diverse biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown potent antimicrobial properties against various bacterial and fungal species.
- Anticancer Activity : Research indicates potential antiproliferative effects against several cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against several pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μmol/mL) | Target Organisms |
|---|---|---|
| Compound 4d | 10.7 - 21.4 | Staphylococcus aureus, E. coli |
| Compound 4p | 5.0 - 15.0 | Candida albicans |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In a recent investigation into anticancer properties, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetic acid was tested against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.2 |
| HeLa (Cervical) | 5.7 |
| A549 (Lung) | 4.9 |
These results indicate that the compound has significant antiproliferative activity, particularly against breast and lung cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
